molecular formula C20H19N3O5 B5245770 methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate

methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate

Cat. No.: B5245770
M. Wt: 381.4 g/mol
InChI Key: YFPHMYJHLLGOAG-INIZCTEOSA-N
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Description

Methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate is a complex organic compound that features a quinoline moiety, an oxazole ring, and a pyrrolidine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the oxazole ring, and finally, the coupling with the pyrrolidine carboxylate.

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized using various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Oxazole Ring Formation: The oxazole ring can be formed through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Coupling with Pyrrolidine Carboxylate: The final step involves coupling the quinoline-oxazole intermediate with pyrrolidine-2-carboxylate under conditions that promote ester formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and the use of green solvents could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The oxazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for quinoline oxidation.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) for ester reduction.

    Substitution: Nucleophiles such as amines or thiols for substitution reactions on the oxazole ring.

Major Products

    Oxidation: Quinoline N-oxide.

    Reduction: Corresponding alcohol from the ester group.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the quinoline moiety.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of quinoline and oxazole derivatives with biological targets.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The oxazole ring can interact with various enzymes, inhibiting their activity. The pyrrolidine carboxylate group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate
  • Methyl (2S,4R)-4-(quinolin-8-yloxy)pyrrolidine-2-carboxylate

Uniqueness

Methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate is unique due to the presence of both the quinoline and oxazole rings, which confer distinct chemical and biological properties. The combination of these moieties in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-26-20(25)16-7-4-10-23(16)19(24)15-11-14(28-22-15)12-27-17-8-2-5-13-6-3-9-21-18(13)17/h2-3,5-6,8-9,11,16H,4,7,10,12H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPHMYJHLLGOAG-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)C2=NOC(=C2)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)C2=NOC(=C2)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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